Gravitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

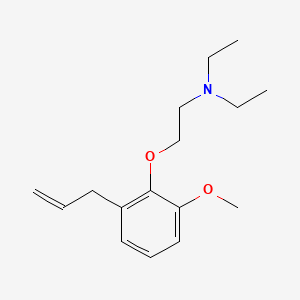

Structure

2D Structure

3D Structure

Properties

CAS No. |

6006-09-3 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine |

InChI |

InChI=1S/C16H25NO2/c1-5-9-14-10-8-11-15(18-4)16(14)19-13-12-17(6-2)7-3/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3 |

InChI Key |

BGBFVIKSTCLLDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=C(C=CC=C1OC)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dimenhydrinate on the Vestibular System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate (B1670652), commercially known as Gravol, is a widely utilized over-the-counter medication for the prevention and treatment of motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to its effects on the vestibular system. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms by which dimenhydrinate exerts its action. Dimenhydrinate is a salt composed of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2] The primary vestibular suppressant effects are mediated by diphenhydramine, a first-generation antihistamine with potent anticholinergic properties.[3] This document will elucidate the signaling pathways involved, present quantitative pharmacological data, and detail relevant experimental protocols for the study of this compound.

Introduction: The Vestibular System and Motion Sickness

The vestibular system, located in the inner ear, is the sensory apparatus responsible for detecting head motion and orientation in space, which is crucial for maintaining balance and gaze stability.[3] Motion sickness arises from a sensory conflict, where the vestibular system's perception of motion mismatches with inputs from other senses, particularly the visual system. This sensory dissonance leads to an overstimulation of the vestibular nuclei in the brainstem, triggering the characteristic symptoms of nausea, vomiting, and dizziness.[1] The vestibular nuclei are a central hub for processing vestibular information and are rich in histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which are key targets for anti-motion sickness medications.[4]

The Dual-Component Composition of Dimenhydrinate

Dimenhydrinate is a combination of two distinct molecules in a 1:1 ratio:

-

Diphenhydramine: The primary active agent responsible for the antiemetic and vestibular suppressant effects. It is a first-generation H1 receptor antagonist (more accurately, an inverse agonist) that readily crosses the blood-brain barrier.[3][5]

-

8-Chlorotheophylline: A xanthine (B1682287) derivative, structurally related to caffeine, which acts as a mild central nervous system stimulant.[6] Its primary role is to counteract the significant sedative side effects of diphenhydramine, thereby improving the therapeutic profile of the combination drug.[2][6]

Core Mechanism of Action: The Role of Diphenhydramine

The therapeutic action of dimenhydrinate on the vestibular system is almost entirely attributable to diphenhydramine.[7] It operates through a dual mechanism involving the antagonism of two key neurotransmitter systems in the central nervous system.

Antihistaminergic Effects (H1 Receptor Antagonism)

Diphenhydramine is a potent inverse agonist of the histamine H1 receptor.[3] Histaminergic neurons project to the vestibular nuclei, where histamine is believed to play an excitatory role. By blocking H1 receptors in the vestibular nuclei, diphenhydramine reduces the firing rate of these neurons, thereby diminishing their sensitivity to motion-induced stimulation.[1][3] This dampening of the vestibular response helps to alleviate the symptoms of motion sickness.[1]

Anticholinergic Effects (Muscarinic Receptor Antagonism)

In addition to its antihistaminergic activity, diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors.[3] Acetylcholine is another key excitatory neurotransmitter in the vestibular system.[7] By blocking muscarinic receptors, particularly in the vestibular nuclei, diphenhydramine further suppresses the transmission of vestibular signals.[1][7] This anticholinergic action contributes significantly to its anti-nausea and antiemetic properties.[1][2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for diphenhydramine, the active component of dimenhydrinate.

Table 1: Receptor Binding Affinities of Diphenhydramine

| Receptor Target | Ki (nM) | Source(s) |

| Histamine H1 | 14.08 | [8] |

| Muscarinic M1 | 83 - 210 | [8][9] |

| Muscarinic M2 | 130 - 373 | [8][9] |

| Muscarinic M3 | 240 | [8] |

| Muscarinic M4 | 112 | [8] |

| Muscarinic M5 | 260 | [8] |

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Source(s) |

| Bioavailability (Oral) | 40% - 72% | [3][10][11] |

| Peak Plasma Concentration (Tmax) | 1.5 - 4 hours | [11][12] |

| Elimination Half-life (t½) | 2.4 - 13.5 hours | [3] |

| Protein Binding | 98% - 99% | [3][10] |

| Volume of Distribution (Vd) | 17 L/kg | [10] |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9, CYP2C19) | [10] |

| Excretion | Primarily Urine | [3][10] |

Table 3: Clinical Efficacy of Dimenhydrinate in Vertigo

| Study Metric | Dimenhydrinate Effect | Comparison | Source(s) |

| Mean Vertigo Score (MVS) Reduction (4 weeks) | Significant improvement | Superior to betahistine (B147258) | [13][14] |

| Dizziness Handicap Inventory (DHI) Score | Significant reduction post-treatment | No significant difference vs. betahistine | [15] |

| Concomitant Symptoms (Nausea, Vomiting) | Significant reduction | Superior to betahistine | [13][16] |

Signaling Pathways and Experimental Workflows

Signaling Pathways of Diphenhydramine in a Vestibular Neuron

Caption: Diphenhydramine's dual antagonism of H1 and muscarinic receptors.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining diphenhydramine's receptor binding affinity.

Experimental Workflow for Animal Model of Motion Sickness

Caption: Workflow for in vivo efficacy testing of dimenhydrinate.

Detailed Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for H1 and muscarinic receptors.[17][18][19]

-

Objective: To determine the inhibitory constant (Ki) of diphenhydramine for histamine H1 and muscarinic acetylcholine receptors.

-

Materials:

-

Membrane Preparation: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human histamine H1 receptor or muscarinic receptors.

-

Radioligand: [³H]mepyramine for H1 receptors; [³H]N-methylscopolamine for muscarinic receptors.

-

Test Compound: Diphenhydramine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM mianserin (B1677119) for H1).

-

96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: If not commercially sourced, prepare crude cell membranes from a cell line expressing the receptor of interest via cell lysis, homogenization, and differential centrifugation. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up reactions in triplicate, including total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + serial dilutions of diphenhydramine).

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of diphenhydramine. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Electrophysiology in Vestibular Nuclei

This protocol describes the iontophoretic application of diphenhydramine onto vestibular neurons in an anesthetized animal model.[6][20]

-

Objective: To assess the direct effect of diphenhydramine on the firing rate of neurons in the medial vestibular nucleus (MVN).

-

Materials:

-

Animal Model: Adult cat or rat.

-

Anesthetics: e.g., urethane (B1682113) or alpha-chloralose.

-

Stereotaxic apparatus.

-

Multi-barreled micropipette for iontophoresis and single-unit recording.

-

Diphenhydramine solution (e.g., 0.1 M, pH adjusted).

-

Electrophysiological recording and amplification system.

-

Stimulating electrodes for the vestibular nerve.

-

-

Procedure:

-

Animal Preparation: Anesthetize the animal and secure its head in a stereotaxic frame. Perform a craniotomy to expose the cerebellum and brainstem.

-

Electrode Placement: Lower the multi-barreled micropipette into the brainstem, targeting the MVN based on stereotaxic coordinates. The central barrel is filled with a recording solution (e.g., 3M NaCl) and is used for extracellular single-unit recording. One of the outer barrels is filled with the diphenhydramine solution.

-

Neuron Identification: Identify vestibular neurons based on their spontaneous firing patterns and their response to electrical stimulation of the ipsilateral vestibular nerve. Neurons can be classified as monosynaptic or polysynaptic based on the latency of their response.

-

Iontophoretic Application: Once a stable recording from a single neuron is established, apply diphenhydramine directly onto the neuron's surface by passing a positive current through the drug-containing barrel. Apply the drug in increasing currents (e.g., 50 nA, 100 nA, 200 nA) to assess dose-dependency.

-

Data Acquisition and Analysis: Record the neuron's firing rate (spikes/second) before, during, and after the application of diphenhydramine. Analyze the data to determine if diphenhydramine causes an inhibition or excitation of neuronal activity. Compare the effects on monosynaptic versus polysynaptic neurons and in different vestibular nuclei (e.g., medial vs. lateral).

-

Animal Model of Motion Sickness (Rotation-Induced Pica in Rats)

This protocol is a widely used behavioral model to assess the efficacy of anti-motion sickness drugs.[21][22]

-

Objective: To evaluate the ability of dimenhydrinate to suppress motion-induced pica (the consumption of non-nutritive substances like kaolin), which serves as an index of nausea in rats.

-

Materials:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Rotation apparatus.

-

Standard rat chow and kaolin (B608303) pellets.

-

Dimenhydrinate for injection (intraperitoneal).

-

-

Procedure:

-

Acclimation and Baseline: House rats individually and provide them with pre-weighed amounts of standard chow and kaolin pellets. Measure daily consumption for several days to establish a baseline. Rats normally consume very little kaolin.

-

Drug Administration: On the test day, administer dimenhydrinate (at various doses) or a vehicle control (e.g., saline) via intraperitoneal injection, typically 30 minutes before motion exposure.

-

Motion Induction: Place the rats in their cages on the rotation apparatus. Rotate the animals at a specific speed and duration (e.g., 80 rpm for 60 minutes) to induce motion sickness.

-

Post-Rotation Measurement: Immediately after rotation, return the animals to their home cages where pre-weighed chow and kaolin are available. Measure the consumption of both over the next several hours (e.g., 24 hours).

-

Data Analysis: A significant increase in kaolin consumption in the vehicle-treated, rotated group compared to non-rotated controls indicates motion sickness. Compare the kaolin intake of the dimenhydrinate-treated groups to the vehicle-treated group. A statistically significant reduction in kaolin consumption by the drug-treated group indicates an anti-motion sickness effect.

-

Conclusion

The mechanism of action of dimenhydrinate (Gravol) on the vestibular system is a well-defined, dual-antagonistic process mediated by its active component, diphenhydramine. By simultaneously blocking histamine H1 and muscarinic acetylcholine receptors within the central vestibular pathways, particularly the vestibular nuclei, diphenhydramine effectively suppresses neuronal overstimulation caused by sensory conflict. This leads to a reduction in the symptoms of motion sickness and vertigo. The inclusion of 8-chlorotheophylline serves to mitigate the sedative side effects, enhancing the clinical utility of the drug. The quantitative data on receptor affinity and pharmacokinetics, combined with established experimental protocols, provide a robust framework for the continued study and development of drugs targeting the vestibular system.

References

- 1. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. benchchem.com [benchchem.com]

- 9. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of cinnarizine/dimenhydrinate compared to betahistine in the Management of Adults with Peripheral Vestibular Disorder: A Systematic Review of Randomized Controlled Trials [jmust.org]

- 14. Efficacy and safety of the cinnarizine/dimenhydrinate combination versus betahistine in the treatment of vertigo: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medicahospitalia.rskariadi.co.id [medicahospitalia.rskariadi.co.id]

- 16. Cinnarizine and dimenhydrinate in the treatment of vertigo in medical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Effects of diphenhydramine iontophoretically applied onto neurons in the medial and lateral vestibular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of anti-motion sickness drugs on motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Dimenhydrinate's Interaction with Histamine H1 Receptors: A Technical Guide

Introduction

Dimenhydrinate (B1670652), commercially known by trade names such as Dramamine and Gravol, is a widely utilized over-the-counter medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1][2][3] It is a salt composed of two distinct molecules: diphenhydramine (B27), a first-generation antihistamine, and 8-chlorotheophylline (B119741), a mild central nervous system stimulant related to caffeine.[1][4][5][6] The primary therapeutic effects of dimenhydrinate related to H1 receptor interaction are attributable to the diphenhydramine moiety.[1][7][8] The 8-chlorotheophylline component is included primarily to counteract the sedative effects of diphenhydramine.[1][4][5] This guide provides a detailed examination of the molecular interaction of dimenhydrinate's active component, diphenhydramine, with the histamine (B1213489) H1 receptor, its impact on intracellular signaling, and the experimental methodologies used for its characterization.

Molecular Interaction with the Histamine H1 Receptor

The pharmacological action of dimenhydrinate is mediated by diphenhydramine's binding to the histamine H1 receptor. This interaction is central to its antiemetic and antiallergic properties.

Mechanism of Action: Inverse Agonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that exists in an equilibrium between an inactive (R) and an active (R) conformation.[9] Histamine, the endogenous agonist, binds to and stabilizes the active R state, initiating downstream signaling.

Diphenhydramine, like virtually all H1-antihistamines, functions not as a neutral antagonist but as an inverse agonist .[9][10][11][12] This means it preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action has two key consequences:

-

It competitively blocks histamine from binding to the receptor, thereby preventing agonist-induced signaling.[4]

-

It reduces the receptor's basal, or "constitutive," activity that occurs even in the absence of histamine.[9]

This dual action effectively suppresses the signaling pathways responsible for symptoms of motion sickness and allergic reactions.[1][11]

Quantitative Data: Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinity of diphenhydramine for the human histamine H1 receptor, with other generations of antihistamines provided for context.

| Compound | Generation | Receptor Target | Binding Affinity (Ki) [nM] |

| Diphenhydramine | First | Human Histamine H1 | 9.6 - 20[13][14] |

| Cetirizine | Second | Human Histamine H1 | 6[14] |

| Fexofenadine | Third | Human Histamine H1 | >1000 (Low Affinity) |

| Diphenhydramine | Muscarinic M1-M5 | >200 (Significant Affinity)[15] |

Data compiled from multiple sources. Ki values can vary based on experimental conditions.[13][14][15]

As shown, diphenhydramine has a high affinity for the H1 receptor. However, as a first-generation antihistamine, it also exhibits significant affinity for other receptors, such as muscarinic acetylcholine (B1216132) receptors, which contributes to side effects like dry mouth and drowsiness.[10][15]

Histamine H1 Receptor Signaling Pathway and Inhibition

The H1 receptor primarily couples to the Gq/11 family of G-proteins to initiate a well-defined intracellular signaling cascade.[16][17][18][19]

Canonical Gq Signaling Pathway

-

Activation: Histamine binding to the H1 receptor induces a conformational change, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[17]

-

PLC Activation: The activated Gαq-GTP monomer binds to and activates the enzyme Phospholipase C (PLC).[17][18]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

-

Downstream Effects:

-

Cellular Response: The activation of PKC and the surge in intracellular calcium lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[17]

Caption: The Histamine H1 Receptor Gq signaling pathway.

Inhibition by Dimenhydrinate (Diphenhydramine)

As an inverse agonist, diphenhydramine stabilizes the H1 receptor in its inactive state. This prevents the initial Gq protein activation, effectively blocking the entire downstream cascade. By holding the receptor in an inactive conformation, it prevents both histamine-induced signaling and the receptor's baseline constitutive activity.

Caption: Dimenhydrinate (via diphenhydramine) acts as an inverse agonist.

Experimental Protocols for Characterization

The interaction between a ligand like diphenhydramine and the H1 receptor is quantified using established biochemical and cellular assays.

Caption: Generalized workflow for characterizing H1 receptor interactions.

Radioligand Binding Assay for Affinity Determination

This assay quantifies the affinity of dimenhydrinate for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of dimenhydrinate (diphenhydramine) at the human H1 receptor.

-

Principle: This is a competitive binding assay where unlabeled diphenhydramine competes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) for binding to receptors in a cell membrane preparation. The concentration of diphenhydramine that inhibits 50% of the specific radioligand binding is the IC50, which is then used to calculate the Ki.[20][21]

-

Key Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293, CHO) stably expressing the human H1 receptor.[20][22]

-

Radioligand: [³H]-mepyramine or [³H]-pyrilamine at a concentration near its dissociation constant (Kd).[13][22][23]

-

Competitor: Dimenhydrinate or diphenhydramine, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[24]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist like mianserin.[22]

-

Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.[21][24]

-

-

Protocol:

-

Prepare serial dilutions of diphenhydramine in assay buffer.

-

In a 96-well plate, add the membrane preparation (e.g., 10-20 µg protein/well).[21]

-

Add the serially diluted diphenhydramine or buffer (for total binding) or non-specific binding control.

-

Add the radioligand (e.g., [³H]-mepyramine) to all wells.[21]

-

Incubate the plate for 60-180 minutes at room temperature with gentle agitation to reach equilibrium.[21]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes but allow unbound ligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.[21]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a sigmoidal dose-response curve.

-

Use non-linear regression to determine the IC50 value (the concentration at which 50% of binding is inhibited).[25]

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13][20]

-

Functional Calcium Flux Assay for Antagonism

This assay measures the ability of dimenhydrinate to inhibit the functional response (calcium release) triggered by histamine.

-

Objective: To determine the functional potency of dimenhydrinate in blocking histamine-induced calcium mobilization.

-

Principle: Cells expressing H1 receptors are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the intracellular calcium concentration rises, causing an increase in fluorescence. Pre-incubation with an antagonist like diphenhydramine will inhibit this response in a dose-dependent manner.[26][27]

-

Key Materials:

-

Cells: Live cells (e.g., HEK293) stably expressing the human H1 receptor.

-

Agonist: Histamine.

-

Antagonist: Dimenhydrinate or diphenhydramine, serially diluted.

-

Fluorescent Dye: A calcium indicator such as Fura-2 AM or Fluo-4 AM.

-

Equipment: Fluorescence plate reader or microscope capable of kinetic measurements.

-

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Wash the cells to remove excess extracellular dye.

-

Pre-incubate the cells with serial dilutions of diphenhydramine or buffer for a defined period.

-

Place the plate in the fluorescence reader and begin kinetic measurement.

-

Inject a fixed concentration of histamine into the wells to stimulate the H1 receptors.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the peak response against the log concentration of diphenhydramine.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal histamine-induced response.

-

Conclusion

Dimenhydrinate exerts its therapeutic effects through its diphenhydramine component, which acts as a potent inverse agonist at the histamine H1 receptor. It has a high binding affinity, comparable to other first-generation antihistamines, and effectively blocks the Gq-mediated signaling cascade responsible for symptoms of motion sickness and allergy. The characterization of this interaction relies on robust experimental methodologies, including radioligand binding assays to determine affinity (Ki) and functional assays like calcium flux to measure inhibitory potency (IC50). This detailed understanding of its molecular mechanism provides a solid foundation for its clinical application and for the development of future therapeutics with improved specificity and reduced side effects.

References

- 1. What is the mechanism of Dimenhydrinate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dramamine, (dimenhydrinate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. m.youtube.com [m.youtube.com]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 11. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 12. H1 antagonist - Wikipedia [en.wikipedia.org]

- 13. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. SMPDB [smpdb.ca]

- 18. PathWhiz [pathbank.org]

- 19. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 26. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Pharmacodynamics of 8-Chlorotheophylline in Dimenhydrinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimenhydrinate (B1670652), a widely utilized over-the-counter antiemetic, is a salt combination of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2][3] While diphenhydramine, a potent H1 receptor antagonist, is responsible for the primary anti-nausea and antiemetic effects, it is also associated with significant drowsiness.[1][2] 8-Chlorotheophylline, a xanthine (B1682287) derivative structurally similar to caffeine (B1668208), is included in the formulation to counteract this sedative side effect.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of 8-chlorotheophylline, focusing on its mechanism of action, receptor interactions, and the experimental protocols used for its characterization.

Core Pharmacodynamics of 8-Chlorotheophylline

8-Chlorotheophylline is a central nervous system (CNS) stimulant.[1] Its primary mechanism of action is the antagonism of adenosine (B11128) receptors, which is a key pathway for its stimulatory effects that mitigate the drowsiness induced by diphenhydramine.[1][3] By blocking adenosine receptors, 8-chlorotheophylline effectively reduces the inhibitory effects of adenosine on neuronal firing, leading to increased wakefulness and alertness.[1]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity. It exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The stimulant properties of xanthine derivatives like 8-chlorotheophylline are primarily attributed to their ability to block A1 and A2A receptors in the brain.[4][5]

-

A1 Receptor Antagonism: A1 receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing A1 receptors, 8-chlorotheophylline prevents this decrease in cAMP, contributing to its stimulant effects.[4]

-

A2A Receptor Antagonism: A2A receptors are coupled to stimulatory G proteins (Gs), and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] While antagonism of A2A receptors might seem counterintuitive for a stimulant, the net effect in specific brain regions, such as the striatum, is a reduction of the inhibitory effects of adenosine on dopamine (B1211576) signaling, ultimately leading to a stimulant effect.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are also known to be non-selective inhibitors of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[6] By inhibiting PDEs, 8-chlorotheophylline can lead to an accumulation of intracellular cAMP, further amplifying the signaling pathways that promote wakefulness and neuronal excitability. The contribution of PDE inhibition to the overall stimulant effect of 8-chlorotheophylline at therapeutic concentrations in dimenhydrinate is likely secondary to its adenosine receptor antagonism.

Quantitative Pharmacodynamic Data

| Compound | 8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A Ki / A1 Ki) |

| Theophylline (B1681296) | -H | 11,000 | 45,000 | 4.1 |

| 8-Butyltheophylline | -CH₂(CH₂)₂CH₃ | 1,100 | 11,000 | 10 |

| 8-Phenyltheophylline | -C₆H₅ | 40 | 3,000 | 75 |

| 8-Cyclopentyltheophylline (CPT) | -C₅H₉ | 1.8 | 1,100 | 611 |

Data presented is a representative compilation from various structure-activity relationship studies on 8-substituted xanthines.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 8-chlorotheophylline and a typical experimental workflow for its pharmacodynamic characterization.

Caption: Signaling pathway of 8-chlorotheophylline.

Caption: Experimental workflow for pharmacodynamic characterization.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 8-chlorotheophylline for adenosine receptor subtypes (e.g., A1 and A2A).

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor of interest (e.g., CHO-hA1R or HEK293-hA2AR).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

Test Compound: 8-chlorotheophylline.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50 µg protein/well), a fixed concentration of the radioligand (at its Kd), and varying concentrations of 8-chlorotheophylline.

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Equilibration: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 8-chlorotheophylline from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Adenylyl Cyclase Activity Assay

This functional assay measures the effect of 8-chlorotheophylline on adenylyl cyclase activity, typically by quantifying intracellular cAMP levels.

Materials:

-

Cells: Intact cells expressing the adenosine receptor of interest (e.g., HEK293 cells).

-

Test Compound: 8-chlorotheophylline.

-

Agonist: An adenosine receptor agonist (e.g., NECA).

-

PDE Inhibitor: A broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate cells with the PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

-

Antagonist Incubation: Add varying concentrations of 8-chlorotheophylline and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the adenosine receptor agonist (e.g., at its EC80) to all wells except the basal control.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the concentration of 8-chlorotheophylline. Determine the IC50 value using non-linear regression.[10]

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory potency (IC50) of 8-chlorotheophylline on PDE activity.

Materials:

-

Enzyme: Purified phosphodiesterase isoform(s).

-

Substrate: cAMP or cGMP.

-

Test Compound: 8-chlorotheophylline.

-

Assay Buffer: Typically Tris-HCl buffer with MgCl₂.

-

Detection System: A method to quantify the product of the PDE reaction (e.g., AMP or GMP), often involving a secondary enzymatic reaction that produces a detectable signal (e.g., fluorescence or luminescence).

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PDE enzyme and varying concentrations of 8-chlorotheophylline.

-

Pre-incubation: Allow the compound to interact with the enzyme for a short period.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using the chosen detection system.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of 8-chlorotheophylline. Generate a dose-response curve and determine the IC50 value using non-linear regression.[11][12]

Conclusion

The pharmacodynamic profile of 8-chlorotheophylline within dimenhydrinate is centered on its role as a CNS stimulant, primarily through the antagonism of adenosine receptors. This action effectively counteracts the sedative effects of the diphenhydramine component, thereby improving the therapeutic utility of the combination drug. While specific quantitative binding and functional data for 8-chlorotheophylline are not extensively documented, the established methodologies for characterizing xanthine derivatives provide a clear path for its comprehensive pharmacodynamic evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this important compound.

References

- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. 8-chlorotheophylline; diphenhydramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Dimenhydrinate for Motion Sickness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motion sickness, a common and often debilitating condition, has been a subject of scientific inquiry for centuries. The serendipitous discovery of the efficacy of dimenhydrinate (B1670652) in the late 1940s marked a significant milestone in the pharmacological management of this condition. This technical guide provides an in-depth analysis of the initial studies on dimenhydrinate, focusing on the core quantitative data and experimental methodologies that established its role as a primary treatment for motion sickness.

Mechanism of Action: A Dual Antagonism

Dimenhydrinate is a salt combination of two molecules: diphenhydramine (B27) and 8-chlorotheophylline (B119741). The primary therapeutic effects against motion sickness are attributed to diphenhydramine, a first-generation antihistamine with potent anticholinergic properties.

Motion sickness is understood to arise from a conflict of sensory inputs processed by the vestibular system in the inner ear and the visual system. This sensory mismatch leads to the activation of neural pathways in the brainstem, specifically the vestibular nuclei and the chemoreceptor trigger zone (CTZ), culminating in the symptoms of nausea, vomiting, and dizziness.

Diphenhydramine exerts its anti-motion sickness effects by acting as an antagonist at two key receptor sites:

-

Histamine H1 Receptors: It blocks the action of histamine, a neurotransmitter involved in the vestibular system's signaling to the brain. By inhibiting H1 receptors in the vestibular nuclei, diphenhydramine reduces the excitability of these neurons, thereby dampening the signals of motion disturbance.

-

Muscarinic Acetylcholine Receptors: Its anticholinergic activity involves blocking muscarinic receptors, which are also abundant in the vestibular nuclei and the CTZ. This action further suppresses the transmission of nerve impulses that trigger nausea and vomiting.

The 8-chlorotheophylline component is a mild central nervous system stimulant, structurally related to caffeine. Its primary role is to counteract the sedative side effects commonly associated with diphenhydramine, thereby improving the tolerability of the medication.

Signaling Pathway in Motion Sickness and Dimenhydrinate's Intervention

Initial Clinical Investigations: The "Operation Seasickness" Trial

The first major clinical study demonstrating the remarkable efficacy of dimenhydrinate against motion sickness was conducted in 1948 by Drs. Leslie N. Gay and Paul E. Carliner. This landmark trial, known as "Operation Seasickness," was carried out on U.S. Army soldiers during a transatlantic voyage.

Experimental Protocol

-

Study Design: A placebo-controlled trial with two main arms: a preventative (prophylactic) group and a curative (therapeutic) group.

-

Participants: U.S. Army soldiers traveling from New York to Bremerhaven, Germany, aboard the U.S. Army transport ship General C. C. Ballou, a vessel known for its tendency to roll and pitch in rough seas.

-

Intervention:

-

Preventative Group: Soldiers received either dimenhydrinate or a placebo before the onset of seasickness.

-

Curative Group: Soldiers who developed seasickness were subsequently treated with either dimenhydrinate or a placebo.

-

-

Dosage: The standard dosage administered was 50 to 100 mg of dimenhydrinate.

-

Outcome Measures: The primary outcome was the incidence and resolution of seasickness. While the original publication lacks a detailed, standardized scoring system for symptoms, the assessment was based on the presence or absence of debilitating symptoms such as nausea and vomiting.

Quantitative Data Summary

The results of "Operation Seasickness" were striking and provided compelling evidence for the effectiveness of dimenhydrinate.

| Treatment Group | Intervention | Number of Participants | Outcome | Success Rate |

| Preventative | Dimenhydrinate | 134 | None developed seasickness | 100% |

| Placebo | 123 | 35 developed seasickness | 71.5% did not develop seasickness | |

| Curative | Dimenhydrinate | 34 (of the 35 who became sick on placebo) | All but one were cured | ~97% |

Early Experimental Approaches to Motion Sickness Assessment

The initial studies on dimenhydrinate relied on naturalistic settings, such as sea voyages, to induce motion sickness. The assessment of symptoms was primarily subjective, based on participant reports of nausea, vomiting, and dizziness. In subsequent and concurrent research on motion sickness, more controlled methods for inducing and quantifying symptoms were developed, which are relevant for understanding the context of these early trials.

Methods of Motion Sickness Induction

-

Rotating Chairs and Platforms: These devices could be precisely controlled to produce specific patterns of angular and linear acceleration, providing a standardized stimulus for inducing motion sickness in a laboratory setting.

-

Caloric Stimulation: This technique involves irrigating the ear canal with warm or cold water or air, which creates a temperature gradient across the semicircular canals and induces a sensation of vertigo and nystagmus, mimicking aspects of motion sickness.

-

Optokinetic Drums: A rotating drum with vertical stripes surrounds a stationary participant, creating a conflict between the visual input of motion and the vestibular input of being stationary.

Experimental Workflow for a Controlled Motion Sickness Study

Conclusion

The initial studies on dimenhydrinate, particularly the "Operation Seasickness" trial, were pivotal in establishing a highly effective and accessible treatment for motion sickness. The clear and dramatic results from this well-designed, albeit by modern standards simple, clinical trial paved the way for decades of use and further research into the pharmacology of motion sickness. The understanding of its dual antihistaminic and anticholinergic mechanism of action has provided a foundation for the development of other anti-motion sickness medications and continues to be a cornerstone in the management of this common ailment. These early investigations exemplify the power of serendipitous observation combined with rigorous scientific validation in advancing therapeutic options.

The Serendipitous Discovery and Synthesis of Dimenhydrinate: A Technical Guide

Introduction

Dimenhydrinate (B1670652), commercially known as Dramamine, is a widely recognized over-the-counter medication for the prevention and treatment of motion sickness. Its discovery was a classic example of serendipity in pharmaceutical research. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of dimenhydrinate, intended for researchers, scientists, and drug development professionals. The document outlines the historical context of its discovery, detailed experimental protocols for its synthesis, and relevant quantitative data.

Discovery: An Accidental Cure for Motion Sickness

In 1947, at Johns Hopkins Hospital, allergists Dr. Leslie Gay and Dr. Paul Carliner were investigating a new antihistamine, then known as Compound 1694, for the treatment of hay fever and hives.[1] During clinical trials, a female patient who had suffered from debilitating motion sickness her entire life reported an unexpected side effect: complete relief from her symptoms when she took the medication before a trolley ride.[1] Intrigued by this observation, Gay and Carliner conducted further studies.

A notable trial involved U.S. troops crossing the Atlantic on a ship named the General Ballou during rough seas.[1] The soldiers who received dimenhydrinate experienced significant protection against seasickness compared to those who received a placebo.[1] These findings were announced on February 14, 1949, and G.D. Searle & Co. introduced the drug to the market as Dramamine later that year.

Dimenhydrinate is a salt composed of two active moieties in a 1:1 molar ratio: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2] Diphenhydramine, the primary active component, is a first-generation antihistamine with anticholinergic and sedative effects, which are responsible for its antiemetic properties.[1][3] 8-chlorotheophylline, a mild stimulant and a derivative of theophylline (B1681296), was initially added to counteract the drowsiness caused by diphenhydramine.[3][4]

Chemical Synthesis of Dimenhydrinate

The synthesis of dimenhydrinate is a two-step process involving the independent synthesis of its constituent molecules, diphenhydramine and 8-chlorotheophylline, followed by their salt formation.

Synthesis of Diphenhydramine

Diphenhydramine can be synthesized through various methods. One common approach involves the reaction of benzhydrol with dimethylaminoethanol (B1669961).[5][6]

Synthesis of 8-Chlorotheophylline

8-Chlorotheophylline is synthesized from theophylline via chlorination.[7]

Formation of Dimenhydrinate Salt

Dimenhydrinate is formed by the reaction of diphenhydramine and 8-chlorotheophylline in a suitable solvent.[2][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of dimenhydrinate and its precursors, based on published patent literature.

Synthesis of Diphenhydramine

Materials:

-

Benzhydrol

-

Dimethylaminoethanol

-

Toluene (B28343) or Xylene (solvent)

-

p-Toluenesulfonic acid or Methanesulfonic acid (catalyst)

-

Aqueous sodium hydroxide (B78521) solution

Procedure: [6]

-

Add benzhydrol to a reaction flask containing toluene or xylene.

-

Add the catalyst (p-toluenesulfonic acid or methanesulfonic acid).

-

Heat the mixture to reflux under atmospheric pressure with a water separator until the collected solvent is clear, indicating the completion of the initial dehydration.

-

Cool the reaction mixture to 80°C.

-

Add dimethylaminoethanol to the reaction mixture.

-

Heat the mixture to reflux again with a water separator until the collected solvent is clear.

-

Cool the reaction mixture to below 40°C.

-

Add an aqueous sodium hydroxide solution and fresh toluene or xylene to the reaction mixture for extraction.

-

Separate the organic phase, wash it, and then concentrate it under reduced pressure to remove the solvent, yielding diphenhydramine. A patent for this method reported a yield of 83%.[6] Another similar process reported a yield of 98.0% with a purity of 99.5%.[8]

Synthesis of 8-Chlorotheophylline

Materials:

-

Theophylline anhydrous

-

N-chlorosuccinimide (NCS)

-

Water

-

5% Sodium hydroxide (NaOH) aqueous solution

-

10% Hydrochloric acid (HCl) aqueous solution

Procedure: [7]

-

Dissolve theophylline anhydrous in water by warming to 50-80°C.

-

Slowly add N-chlorosuccinimide to the theophylline solution over 60-120 minutes while maintaining the temperature at 50-80°C and the pH between 6 and 7. The molar ratio of theophylline to NCS should be approximately 1:1 to 1:1.3.

-

Continue the reaction for 60-120 minutes after the addition of NCS is complete. Monitor the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature to allow the crude 8-chlorotheophylline to precipitate.

-

Filter and wash the crude product.

-

Dissolve the crude product in a 5% NaOH aqueous solution and warm to 60-80°C until all the solid dissolves.

-

Cool the solution to room temperature and adjust the pH to 3-3.5 with 10% dilute hydrochloric acid to precipitate the purified 8-chlorotheophylline.

-

Filter, wash the final product, and dry. This process has been reported to achieve a yield of 88-90% with a purity of over 99%.[7]

Synthesis of Dimenhydrinate

Materials:

-

Diphenhydramine

-

8-Chlorotheophylline

-

Isopropanol (B130326) (solvent)

-

Ethyl acetate (B1210297) (for washing)

Procedure: [4]

-

Dissolve equimolar amounts of diphenhydramine and 8-chlorotheophylline in isopropanol by refluxing the mixture.

-

Cool the resulting solution to allow the crystalline precipitate of dimenhydrinate to form.

-

Collect the precipitate by filtration.

-

Wash the collected crystals with cold ethyl acetate.

-

Dry the final product.

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of dimenhydrinate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Diphenhydramine | C₁₇H₂₁NO | 255.36 | - | 83 - 98[6][8] |

| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 | >300 (decomposes)[9] | 88 - 90[7] |

| Dimenhydrinate | C₂₄H₂₈ClN₅O₃ | 469.96 | 102 - 107[10][11] | Not explicitly stated |

Conclusion

The discovery of dimenhydrinate's anti-motion sickness properties is a testament to the importance of keen observation in scientific research. The synthesis of this valuable medication is a straightforward process involving the formation of a salt from its two constituent molecules, diphenhydramine and 8-chlorotheophylline. The experimental protocols provided in this guide, derived from established literature, offer a detailed framework for the laboratory-scale synthesis of dimenhydrinate. The provided quantitative data serves as a useful reference for researchers and professionals in the field of drug development and synthesis. Further research could focus on optimizing reaction conditions to improve yields and reduce environmental impact, for instance, through the exploration of green chemistry principles.

References

- 1. Dimenhydrinate - Wikipedia [en.wikipedia.org]

- 2. Procedure for preparation of dimenhydrinate drugs used for vomiting | Filo [askfilo.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104892435B - The preparation method of diphenhydramine - Google Patents [patents.google.com]

- 6. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]

- 7. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 8. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]

- 9. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]

- 10. Dimenhydrinate [drugfuture.com]

- 11. 523-87-5 CAS MSDS (Dimenhydrinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Anticholinergic Properties of Dimenhydrinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimenhydrinate, a widely used over-the-counter medication for motion sickness and nausea, is a salt composed of two distinct active moieties: diphenhydramine (B27) and 8-chlorotheophylline.[1][2] While its primary therapeutic effects are antiemetic, its pharmacological profile is significantly influenced by the potent anticholinergic activity of its diphenhydramine component.[3][4] This guide provides a detailed examination of the molecular mechanisms, quantitative pharmacology, and experimental assessment of dimenhydrinate's anticholinergic properties, focusing on the actions of diphenhydramine at muscarinic acetylcholine (B1216132) receptors.

Molecular Composition and Mechanism of Action

Dimenhydrinate is the 8-chlorotheophyllinate salt of diphenhydramine.[5] Upon administration, it dissociates into its two constituent molecules. The anticholinergic effects are exclusively attributable to diphenhydramine, a first-generation ethanolamine-class antihistamine.[1][3] 8-chlorotheophylline, a xanthine (B1682287) derivative similar to caffeine, acts as a mild central nervous system stimulant, primarily included to counteract the sedative effects of diphenhydramine.[1][6]

Diphenhydramine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[7][8] By binding to these receptors in both the central and peripheral nervous systems, it prevents the neurotransmitter acetylcholine (ACh) from binding and initiating downstream signaling cascades.[8] This antagonism at mAChRs is responsible for the classic anticholinergic side effects associated with the drug, such as dry mouth, blurred vision, urinary retention, and cognitive impairment.[7][9]

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 3. benchchem.com [benchchem.com]

- 4. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Dimenhydrinate's Action on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate (B1670652), a salt of diphenhydramine (B27) and 8-chlorotheophylline (B119741), is a first-generation antihistamine widely utilized for its antiemetic properties, particularly in the context of motion sickness. Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors within the central nervous system. A key anatomical target for its antiemetic effect is the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata. This technical guide provides an in-depth analysis of the effects of dimenhydrinate on the CTZ, detailing its receptor binding affinities, the signaling pathways it modulates, and the experimental protocols used to elucidate these mechanisms. Quantitative data are summarized in tabular format for comparative analysis, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the vomiting center in the medulla. The chemoreceptor trigger zone (CTZ) is a critical sensory nucleus for emesis, detecting emetic stimuli in the bloodstream and cerebrospinal fluid.[1] Unlike most of the brain, the CTZ has a fenestrated capillary network, making it accessible to circulating substances that would otherwise be blocked by the blood-brain barrier. The CTZ is rich in various neurotransmitter receptors, including histamine H1, dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and muscarinic acetylcholine receptors, all of which represent potential targets for antiemetic drugs.[2]

Dimenhydrinate exerts its antiemetic effects primarily through the actions of its diphenhydramine component, a potent H1 receptor inverse agonist and muscarinic receptor antagonist.[3][4] By blocking these receptors in the CTZ and the vestibular system, dimenhydrinate effectively mitigates the signaling cascades that lead to the sensation of nausea and the act of vomiting.[5] The 8-chlorotheophylline component is a mild stimulant that counteracts the sedative effects of diphenhydramine.[3]

Mechanism of Action at the Chemoreceptor Trigger Zone

The antiemetic action of dimenhydrinate at the CTZ is multifactorial, primarily involving the blockade of H1 and muscarinic receptors.

Histamine H1 Receptor Antagonism

Histamine, released from neurons originating in the tuberomammillary nucleus, can act on H1 receptors in the CTZ to induce emesis. Diphenhydramine, the active moiety of dimenhydrinate, is a potent inverse agonist at H1 receptors. By binding to these receptors, it prevents histamine from initiating its downstream signaling cascade, thereby reducing the excitability of CTZ neurons.[5]

Muscarinic Acetylcholine Receptor Antagonism

Acetylcholine is another key neurotransmitter involved in the emetic reflex, with muscarinic receptors present in the CTZ. Diphenhydramine exhibits significant affinity for muscarinic receptors, acting as a competitive antagonist.[3] This anticholinergic activity contributes to its antiemetic effect by blocking pro-emetic signals mediated by acetylcholine.

Signaling Pathways

The binding of histamine to H1 receptors in the CTZ activates the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and the propagation of emetic signals to the vomiting center. Dimenhydrinate, by blocking the H1 receptor, inhibits this entire pathway. Similarly, its antagonism of muscarinic receptors, which can also couple to Gq/11, further dampens pro-emetic signaling.

Quantitative Data

The efficacy of a drug is fundamentally linked to its binding affinity for its target receptors. The following tables summarize the binding affinities (Ki) of diphenhydramine, the active component of dimenhydrinate, for histamine H1 and muscarinic acetylcholine receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of Diphenhydramine for Histamine H1 Receptor

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| Histamine H1 | [3H]-Mepyramine | 14.08 | [6] |

Table 2: Binding Affinity of Diphenhydramine for Muscarinic Acetylcholine Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| Muscarinic M1 | [3H]-Pirenzepine | 210 | [6] |

| Muscarinic M2 | [3H]-AF-DX 384 | 130 | [6] |

| Muscarinic M3 | [3H]-4-DAMP | 240 | [6] |

| Muscarinic M4 | [3H]-HHSiD | 112 | [6] |

| Muscarinic M5 | [3H]-4-DAMP | 260 | [6] |

Experimental Protocols

The characterization of dimenhydrinate's effects on the CTZ relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor.

Objective: To determine the inhibitory constant (Ki) of diphenhydramine for H1 and muscarinic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., CHO or HEK293 cells transfected with the human H1 receptor).

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled diphenhydramine.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Electrophysiology (Single-Unit Recording)

This technique allows for the direct measurement of the firing rate of individual neurons in the CTZ in response to drug administration.

Objective: To quantify the dose-dependent effect of dimenhydrinate on the spontaneous and evoked firing rates of CTZ neurons.

Methodology:

-

Animal Model: An appropriate animal model with a well-defined CTZ, such as the ferret or dog, is used.[8]

-

Surgical Preparation: The animal is anesthetized, and a craniotomy is performed to expose the dorsal surface of the medulla.

-

Electrode Placement: A microelectrode is stereotaxically lowered into the area postrema to record the extracellular action potentials of single neurons.

-

Drug Administration: Dimenhydrinate is administered systemically (e.g., intravenously or intraperitoneally) at increasing doses.

-

Data Acquisition and Analysis: The firing rate of the neuron is recorded before, during, and after drug administration. The percentage of inhibition or excitation at each dose is calculated.

In Vitro Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentrations in CTZ neurons in response to drug application.

Objective: To determine the effect of dimenhydrinate on histamine- or acetylcholine-induced calcium signaling in CTZ neurons.

Methodology:

-

Brain Slice Preparation: Acute brain slices containing the area postrema are prepared from a suitable animal model.[9][10]

-

Calcium Indicator Loading: The slices are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator).

-

Imaging: The slices are placed in a recording chamber on a microscope stage, and baseline fluorescence is recorded.

-

Drug Application: Histamine or a muscarinic agonist is applied to the slice to induce a calcium response. Subsequently, dimenhydrinate is co-applied to observe its inhibitory effect.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is quantified.

Conclusion

Dimenhydrinate's antiemetic efficacy is strongly linked to its ability to antagonize histamine H1 and muscarinic acetylcholine receptors within the chemoreceptor trigger zone. The quantitative binding data underscores the potent interaction of its active component, diphenhydramine, with these receptors. The described experimental protocols provide a robust framework for the continued investigation of dimenhydrinate and the development of novel antiemetic agents targeting the complex signaling networks of the CTZ. Further research employing techniques such as in vivo electrophysiology and calcium imaging directly within the CTZ will be invaluable in providing a more granular, quantitative understanding of the dose-dependent effects of dimenhydrinate on neuronal activity and will aid in the refinement of therapeutic strategies for nausea and vomiting.

References

- 1. The area postrema and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of area postrema neurons expressing H-channels in the induction mechanism of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative effects of cetirizine and diphenhydramine on mental performance measured using an automobile driving simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]

- 5. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of diphenhydramine and SR142948A on periaqueductal gray neurons and on the interactions between the medial preoptic nucleus and the periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of diphenhydramine iontophoretically applied onto neurons in the medial and lateral vestibular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 9. precisionary.com [precisionary.com]

- 10. protocols.io [protocols.io]

Cellular Pathways Modulated by Dimenhydrinate Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate (B1670652), a widely utilized over-the-counter medication for the management of nausea and motion sickness, is a salt composed of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline (B119741). The therapeutic and physiological effects of dimenhydrinate are a composite of the distinct pharmacological activities of these two components. Diphenhydramine, a first-generation antihistamine, exhibits potent antagonism at the histamine (B1213489) H1 receptor and significant anticholinergic activity through the blockade of muscarinic acetylcholine (B1216132) receptors. Furthermore, emerging evidence indicates its interaction with other cellular targets, including voltage-gated sodium channels and key signaling proteins involved in cell survival. 8-chlorotheophylline, a xanthine (B1682287) derivative, functions primarily as an adenosine (B11128) receptor antagonist, counteracting the sedative effects of diphenhydramine. This technical guide provides an in-depth exploration of the cellular pathways affected by dimenhydrinate exposure, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the core signaling cascades.

Core Cellular Targets and Quantitative Binding Affinities

The cellular effects of dimenhydrinate are dictated by the receptor binding profiles of its constituent compounds, diphenhydramine and 8-chlorotheophylline. The binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) at various receptors are summarized below.

Diphenhydramine

Diphenhydramine is characterized by its high affinity for the histamine H1 receptor and notable affinity for muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects.[1] It also interacts with other receptors and ion channels, albeit with lower affinity.[2][3][4]

| Target Receptor/Ion Channel | Ligand | Ki (nM) | Species | Reference |

| Histamine H1 Receptor | Diphenhydramine | 14.08 | Human | [1] |

| Muscarinic M1 Receptor | Diphenhydramine | 80 - 210 | Human | [1][2] |

| Muscarinic M2 Receptor | Diphenhydramine | 120 - 490 | Human | [1][2] |

| Muscarinic M3 Receptor | Diphenhydramine | 84 - 240 | Human | [1][2] |

| Muscarinic M4 Receptor | Diphenhydramine | 53 - 112 | Human | [1][2] |

| Muscarinic M5 Receptor | Diphenhydramine | 30 - 260 | Human | [1][2] |

| Serotonin Transporter (SERT) | Diphenhydramine | 513 | Human | [4] |

| Alpha-1 Adrenergic Receptor | Diphenhydramine | 430 | Human | [1] |

| Alpha-2 Adrenergic Receptor | Diphenhydramine | 7,600 | Human | [1] |

| Voltage-gated Sodium Channel | Diphenhydramine | ~10,000 (Kd, inactivated state) | Rat | [5] |

| hERG Potassium Channel | Diphenhydramine | 27,100 (IC50) | Human | [3] |

8-Chlorotheophylline

| Target Receptor | Ligand (Proxy) | Ki (µM) | Species | Reference |

| Adenosine A1 Receptor | Theophylline | 14 | Rat | [8] |

| Adenosine A2A Receptor | Theophylline | 19 | Rat | [8] |

Key Signaling Pathways Affected by Dimenhydrinate

The interaction of dimenhydrinate's components with their respective receptors triggers a cascade of intracellular signaling events. The primary pathways are detailed below.

Histamine H1 Receptor Inverse Agonism by Diphenhydramine

Diphenhydramine acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[9] This interaction inhibits the downstream signaling cascade typically initiated by histamine. The key steps are:

-

Receptor Inactivation: Diphenhydramine binds to the H1 receptor, stabilizing it in an inactive conformation.

-

Gq/11 Inhibition: This prevents the activation of the associated Gq/11 protein.

-

PLC Inhibition: Consequently, the activation of phospholipase C (PLC) is blocked.

-

Second Messenger Reduction: The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) is inhibited.

-

Downstream Effects: This leads to a decrease in intracellular calcium mobilization and reduced activation of protein kinase C (PKC), ultimately suppressing the inflammatory and allergic responses mediated by histamine.[10] This pathway also involves the modulation of the transcription factor NF-κB.[10]

Muscarinic Acetylcholine Receptor Antagonism by Diphenhydramine

Diphenhydramine is a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[2] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, while M2 and M4 are coupled to Gi/o proteins.

-

Gq/11-coupled (M1, M3, M5): By blocking these receptors, diphenhydramine prevents acetylcholine-induced activation of the PLC-IP3-DAG pathway, similar to its effect on H1 receptors.

-

Gi/o-coupled (M2, M4): Antagonism of these receptors prevents the acetylcholine-induced inhibition of adenylyl cyclase, thereby preventing a decrease in intracellular cyclic AMP (cAMP) levels.

Adenosine Receptor Antagonism by 8-Chlorotheophylline

8-Chlorotheophylline antagonizes adenosine receptors, which are GPCRs that couple to either Gs (A2A and A2B subtypes) or Gi/o (A1 and A3 subtypes) proteins.[9]

-

Gs-coupled (A2A, A2B): Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in cAMP. 8-chlorotheophylline blocks this effect.

-

Gi/o-coupled (A1, A3): Adenosine binding to these receptors inhibits adenylyl cyclase, causing a decrease in cAMP. 8-chlorotheophylline also blocks this inhibitory effect, which can lead to a relative increase in cAMP levels in the presence of adenosine. The primary role of 8-chlorotheophylline in dimenhydrinate is to counteract the sedative effects of diphenhydramine through its stimulant action as an adenosine receptor antagonist.[11]

Modulation of the STAT3/MCL-1 Survival Pathway by Diphenhydramine

Recent studies have shown that diphenhydramine can induce apoptosis in certain cancer cells by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[12] This leads to the downregulation of the anti-apoptotic protein MCL-1 (Myeloid Cell Leukemia 1).[12] The proposed mechanism involves:

-

Inhibition of STAT3 Phosphorylation: Diphenhydramine treatment leads to a reduction in the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).[12]

-

Prevention of STAT3 Dimerization and Nuclear Translocation: Unphosphorylated STAT3 cannot form dimers and translocate to the nucleus.

-

Downregulation of MCL-1 Expression: As STAT3 is a key transcriptional activator of the MCL1 gene, its inhibition leads to decreased MCL-1 protein levels.[13]

-

Induction of Apoptosis: Reduced MCL-1 levels free pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of dimenhydrinate.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of diphenhydramine in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-mepyramine, 150 µL membrane preparation.

-

Non-specific Binding: 50 µL mianserin, 50 µL [³H]-mepyramine, 150 µL membrane preparation.

-

Competition: 50 µL diphenhydramine dilution, 50 µL [³H]-mepyramine, 150 µL membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-